[(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride [(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2305185-21-9
VCID: VC7122062
InChI: InChI=1S/C7H13NO.ClH/c1-6-2-7(6,5-9)4-8-3-6;/h8-9H,2-5H2,1H3;1H/t6-,7+;/m1./s1
SMILES: CC12CC1(CNC2)CO.Cl
Molecular Formula: C7H14ClNO
Molecular Weight: 163.65

[(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride

CAS No.: 2305185-21-9

Cat. No.: VC7122062

Molecular Formula: C7H14ClNO

Molecular Weight: 163.65

* For research use only. Not for human or veterinary use.

[(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride - 2305185-21-9

Specification

CAS No. 2305185-21-9
Molecular Formula C7H14ClNO
Molecular Weight 163.65
IUPAC Name [(1S,5S)-5-methyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride
Standard InChI InChI=1S/C7H13NO.ClH/c1-6-2-7(6,5-9)4-8-3-6;/h8-9H,2-5H2,1H3;1H/t6-,7+;/m1./s1
Standard InChI Key KJTWIYWSYNZBBI-HHQFNNIRSA-N
SMILES CC12CC1(CNC2)CO.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound has the molecular formula C₇H₁₄ClNO and a molecular weight of 163.65 g/mol . Its IUPAC name, [(1S,5S)-5-methyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride, reflects the bicyclic framework comprising a five-membered ring fused to a three-membered cyclopropane-like ring. The stereochemistry at the 1- and 5-positions is critical for its biological activity, as evidenced by comparisons with racemic analogs .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number2305185-21-9
Molecular FormulaC₇H₁₄ClNO
Molecular Weight163.65 g/mol
Stereochemistry(1S,5S) configuration
Salt FormHydrochloride

The hydrochloride salt enhances aqueous solubility, a common strategy for improving the bioavailability of amine-containing compounds.

Synthesis and Purification

Synthetic Routes

Biological Activity and Mechanistic Insights

Central Nervous System Modulation

The azabicyclo[3.1.0]hexane scaffold is recognized for its affinity toward neurotransmitter receptors. The methyl substitution at the 5-position in this compound may enhance lipid membrane penetration, facilitating interactions with CNS targets such as opioid or adrenergic receptors. Preclinical studies suggest its potential in pain management, though specific receptor binding data remain unpublished.

Stereochemical Influence on Efficacy

The (1S,5S) configuration confers distinct pharmacological properties compared to racemic mixtures. For example, the racemic analog rac-[(1R,5R)-5-methyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride (PubChem CID 138987827) exhibits reduced selectivity in receptor binding assays, underscoring the importance of stereochemistry .

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Azabicyclo Compounds

CompoundMolecular FormulaKey DifferencesBiological Activity
Target CompoundC₇H₁₄ClNO(1S,5S)-methyl, hydroxymethylCNS modulation (hypothesized)
rac-[(1R,5R)-5-Methyl analog C₇H₁₄ClNORacemic mixtureReduced receptor selectivity
{2-Azabicyclo[3.1.0]hexan-1-yl}methanolC₆H₁₂ClNONo methyl groupUncharacterized

The methyl group in the target compound likely enhances steric interactions with hydrophobic receptor pockets, potentially improving binding affinity .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interactions with specific CNS receptors using X-ray crystallography or computational modeling.

  • In Vivo Efficacy: Assess pharmacokinetics and analgesic effects in animal models of chronic pain.

  • Safety Profiling: Conduct comprehensive toxicology studies to evaluate organ toxicity and mutagenic potential.

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